- Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104
Cas no 957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol)
957207-09-9 structure
Product Name:(4-Bromo-3-(trifluoromethyl)phenyl)methanol
CAS No:957207-09-9
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD08059129
CID:1037848
PubChem ID:45933700
Update Time:2025-09-24
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (4-Bromo-3-(trifluoromethyl)phenyl)methanol
- 4-bromo-3-(trifluoromethyl)Benzenemethanol
- 4-Bromo-3-(trifluoromethyl)benzyl alcohol
- [4-Bromo-3-(trifluoromethyl)phenyl]methanol
- JZNXJKZTUXTCPS-UHFFFAOYSA-N
- SBB101529
- AM84226
- AB0043292
- Z1197
- ST24034620
- Benzenemethanol, 4-bromo-3-(trifluoromethyl)-
- [4-bromo-3-(trifluoromethyl)phenyl]methan-1-ol
- 4-Bromo-3-(trifluoromethyl)benzenemethanol (ACI)
- 4-Bromo-3-trifluoromethylbenzyl alcohol
- PS-7418
- DTXSID70672894
- CS-0030504
- MFCD08059129
- EN300-1936413
- 957207-09-9
- (4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL
- AKOS016008307
- DB-367492
- SCHEMBL2094824
-
- MDL: MFCD08059129
- Inchi: 1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
- InChI Key: JZNXJKZTUXTCPS-UHFFFAOYSA-N
- SMILES: FC(C1C(Br)=CC=C(CO)C=1)(F)F
Computed Properties
- Exact Mass: 253.95541g/mol
- Monoisotopic Mass: 253.95541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.6
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109548-5g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 95% | 5g |
$497 | 2021-06-17 | |
| TRC | B695975-100mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B695975-250mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 250mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B695975-500mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 500mg |
$ 265.00 | 2023-04-18 | ||
| TRC | B695975-1g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 1g |
$ 295.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-50mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 50mg |
304.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-200mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 200mg |
609.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-100mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 100mg |
633CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-1g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 1g |
2458.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-250mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 250mg |
1471CNY | 2021-05-08 |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 18 h, 0 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt; 3 h, rt
Reference
- Preparation of siponimod intermediate, China, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
Reference
- Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Reference
- Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity, Bioconjugate Chemistry, 2020, 31(2), 224-228
Production Method 5
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Preparation of amide substituted thiazoles as modulators of RORγt, United States, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 10 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity, Japan, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Reference
- Copper is an endogenous modulator of neural circuit spontaneous activity, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(46), 16280-16285
Production Method 8
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Preparation of arylxanthenones and aryldibenzosilinones as selective fluorescent probes for the presence of aldehyde dehydrogenase 1A1 in cells, United States, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
Reference
- Preparation of the aromatic ring derivative as immunoregulation agents, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Reference
- Preparation of substituted cyclopentaindolyl compounds useful in the treatment of autoimmune and inflammatory disorders, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Reference
- Preparation of trifluoromethyl alcohols as modulators of RORγt, United States, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Tetrahydrofuran ; 15 min, -10 °C; 1.5 h, -10 °C
1.2 Solvents: Water ; -10 °C
1.3 Reagents: Sodium borohydride ; 0 °C; overnight, rt
1.2 Solvents: Water ; -10 °C
1.3 Reagents: Sodium borohydride ; 0 °C; overnight, rt
Reference
- Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Reference
- Preparation of N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as Wnt signaling modulators, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
Reference
- Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto, India, , ,
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Raw materials
- Methyl 4-bromo-3-(trifluoromethyl)benzoate
- 4-Bromo-3-(trifluoromethyl)benzoic acid
- 4-Bromo-3-(trifluoromethyl)benzaldehyde
- Methyl 3,4-bis(trifluoromethyl)benzoate
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Preparation Products
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:957207-09-9)(4-Bromo-3-(trifluoromethyl)phenyl)methanol
Order Number:A858831
Stock Status:in Stock
Quantity:5.0g/10.0g/25.0g/50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:14
Price ($):174.0/295.0/620.0/1054.0/1687.0
Email:sales@amadischem.com
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Related Literature
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:957207-09-9)(4-Bromo-3-(trifluoromethyl)phenyl)methanol
Purity:99%/99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g/100.0g
Price ($):174.0/295.0/620.0/1054.0/1687.0